5,6-ジフェニルピリダジン-3-オン

説明

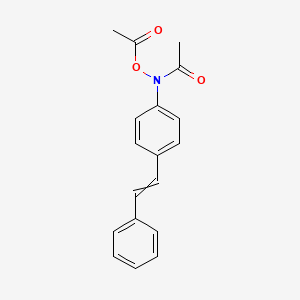

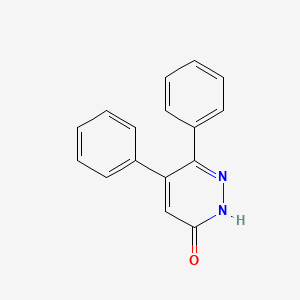

5,6-Diphenylpyridazin-3-one (DPP) is a heterocyclic compound with a wide range of applications in various scientific and medical fields. DPP is a member of the pyridazinone family and is composed of three nitrogen atoms and five carbon atoms, which give it a unique structure. DPP has been used in a variety of scientific experiments, from organic synthesis to drug development, due to its unique properties.

科学的研究の応用

抗有糸分裂剤

DPP誘導体は、合成抗有糸分裂剤としての可能性が研究されています。これらは細胞分裂に不可欠なタンパク質であるチューブリンと、新しい薬物結合部位で相互作用します。 この相互作用は、植物細胞と哺乳類細胞の両方で有意な有糸分裂効果を引き起こすことが示されており、がん研究における幅広い潜在的な用途を示唆しています .

がん研究

がん研究では、DPP誘導体は、マウスP388白血病に対して活性を示しています。 これらはL1210細胞の有糸分裂指数に影響を与え、これは細胞毒性と相関しており、腫瘍学における治療剤としての使用を示唆しています .

除草活性

一部のDPP誘導体は、発芽根組織の有糸分裂を阻害することで、顕著な除草活性を示します。 これは、特定の作用機序を持つ新しい除草剤の開発における潜在的な用途を示しています .

チューブリンとの相互作用

DPP誘導体は、チューブリン依存性グアノシン三リン酸加水分解を刺激し、チューブリン重合を阻害するか、またはチューブリンオリゴマー形成を誘導します。 チューブリンとのこのユニークな相互作用は、微小管力学を標的とする新規薬剤の開発につながる可能性があります .

薬理学的多様性

DPPが属するピリダジノン骨格は、その幅広い薬理学的活性で知られています。 これは、抗菌、抗うつ薬、降圧薬、抗がん剤、抗血小板剤、抗潰瘍剤、忌避剤などの特性に関連付けられています .

抗炎症活性

DPPの誘導体は、有意な抗炎症活性を有することが判明しています。 これは、新しい抗炎症薬の開発のための研究分野を開きます .

農薬用途

DPP誘導体は、農薬業界でよく知られています。 その構造的多様性により、さまざまな生物活性を有する化合物を合成することができ、新しい農薬の開発において価値があります .

創薬

DPPに存在するピリダジノン環は、医薬品化学において「特権構造」と見なされます。 これは、多くの創薬プログラムにおいてコア骨格として役立ち、新しい治療薬の開発におけるその重要性を強調しています .

作用機序

Target of Action

The primary target of 5,6-Diphenylpyridazin-3-one is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells . Tubulin plays a significant role in cell division and structure, making it a key target for this compound .

Mode of Action

5,6-Diphenylpyridazin-3-one interacts with tubulin in a unique way. It stimulates tubulin-dependent guanosine triphosphate hydrolysis and inhibits tubulin polymerization or induces tubulin oligomer formation, depending on specific reaction conditions . This suggests that 5,6-Diphenylpyridazin-3-one binds at a previously undescribed site on the tubulin molecule .

Biochemical Pathways

The interaction of 5,6-Diphenylpyridazin-3-one with tubulin affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This can lead to significant mitotic effects in cells, disrupting the normal cell division process . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Result of Action

The interaction of 5,6-Diphenylpyridazin-3-one with tubulin leads to significant mitotic effects in cells . In certain cell types, it causes a rise in the mitotic index, which correlates well with the cytotoxicity of the drugs . This suggests that 5,6-Diphenylpyridazin-3-one could have potential applications in cancer treatment, given its ability to disrupt cell division .

Action Environment

The action, efficacy, and stability of 5,6-Diphenylpyridazin-3-one can be influenced by various environmental factors. For instance, the presence of certain substituents on the phenyl rings of the compound can enhance its interactions with tubulin . .

生化学分析

Biochemical Properties

5,6-Diphenylpyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation. The interaction of 5,6-Diphenylpyridazin-3-one with tubulin inhibits tubulin polymerization, leading to the disruption of microtubule dynamics

Cellular Effects

The effects of 5,6-Diphenylpyridazin-3-one on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 5,6-Diphenylpyridazin-3-one increases the mitotic index in certain cell types, indicating its role in disrupting normal cell division . Additionally, this compound has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 5,6-Diphenylpyridazin-3-one exerts its effects through specific binding interactions with biomolecules. It binds to a unique site on the tubulin molecule, distinct from the binding sites of other known tubulin inhibitors such as colchicine and vinblastine . This binding inhibits tubulin polymerization and induces the formation of tubulin oligomers, disrupting the microtubule network and leading to cell cycle arrest . Furthermore, 5,6-Diphenylpyridazin-3-one has been shown to stimulate tubulin-dependent guanosine triphosphate hydrolysis, further affecting microtubule dynamics .

Temporal Effects in Laboratory Settings

The effects of 5,6-Diphenylpyridazin-3-one have been studied over time in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 5,6-Diphenylpyridazin-3-one can lead to sustained disruption of cellular functions, particularly in cancer cells . These findings highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 5,6-Diphenylpyridazin-3-one vary with different dosages. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, 5,6-Diphenylpyridazin-3-one can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5,6-Diphenylpyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions . These metabolic processes are essential for the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 5,6-Diphenylpyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 5,6-Diphenylpyridazin-3-one in specific tissues are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5,6-Diphenylpyridazin-3-one is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its function as a tubulin inhibitor and its role in disrupting microtubule dynamics . Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of 5,6-Diphenylpyridazin-3-one within the cell .

特性

IUPAC Name |

3,4-diphenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSMEFHLXSTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176044 | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-34-9 | |

| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5,6-diphenylpyridazin-3-one derivatives interact with tubulin and what are the downstream effects?

A: Unlike other antimitotic agents like colchicine or vinblastine, DPP derivatives bind to a unique site on tubulin. [] This binding interaction leads to several downstream effects:

- Stimulation of GTP hydrolysis: DPP derivatives enhance the intrinsic GTPase activity of tubulin. []

- Inhibition of tubulin polymerization: Under certain conditions, these compounds prevent the assembly of tubulin into microtubules. []

- Induction of tubulin oligomer formation: Alternatively, DPP derivatives can promote the formation of small tubulin aggregates instead of normal microtubule structures. []

Q2: How does the structure of 5,6-diphenylpyridazin-3-one derivatives influence their activity on tubulin and in different organisms?

A2: Structure-activity relationships are crucial for understanding the biological activity of DPP derivatives:

- Nitrile Group: A nitrile substituent at position 4 of the pyridazinone ring is essential for both tubulin interaction and herbicidal activity. []

- Substituents at Position 2: Modifications at position 2 influence activity, but a clear structure-function pattern is not yet fully understood. []

- Phenyl Ring Substituents:

Q3: Beyond disrupting microtubules, do 5,6-diphenylpyridazin-3-one derivatives impact other cellular structures in Vero cells?

A: Research using immunofluorescence techniques on Vero cells treated with DPP derivatives like PD032 revealed an intriguing observation: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)

![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)

![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)